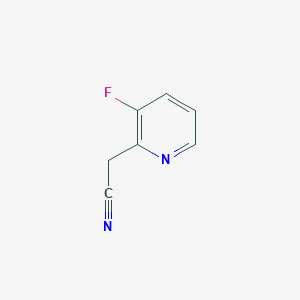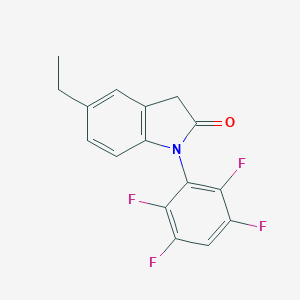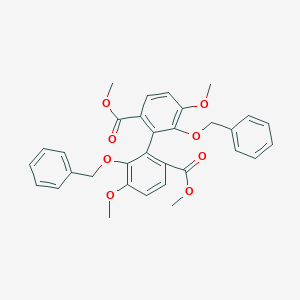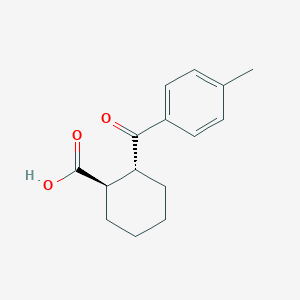
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose, also known as AAG, is a complex carbohydrate molecule that has been extensively studied in scientific research. AAG is a component of the bacterial cell wall and has been found to play a crucial role in the pathogenesis of several bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is not fully understood. However, it is believed that 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose exerts its antibacterial, antiviral, and antifungal properties by interfering with the bacterial cell wall, viral envelope, and fungal cell wall, respectively. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of peptidoglycan, which is a major component of the bacterial cell wall. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to inhibit the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of chitin, which is a major component of the fungal cell wall.
Efectos Bioquímicos Y Fisiológicos
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have several biochemical and physiological effects. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to stimulate the production of cytokines, which are signaling molecules that play a crucial role in the immune response. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to increase the phagocytic activity of macrophages, which are immune cells that engulf and destroy foreign particles. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has several advantages and limitations for lab experiments. The advantages of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its antibacterial, antiviral, and antifungal properties, its ability to stimulate the immune response, and its potential therapeutic applications. The limitations of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose research. One future direction is to investigate the potential therapeutic applications of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in the treatment of bacterial, viral, and fungal infections. Another future direction is to investigate the potential use of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose as an immunostimulatory agent in the treatment of cancer. Additionally, future research could focus on improving the synthesis method of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is a complex process that involves several steps. The most commonly used method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the chemical synthesis method. This involves the use of various chemical reagents and solvents to synthesize the molecule. The chemical synthesis method is time-consuming, expensive, and requires specialized equipment and expertise. Another method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the enzymatic synthesis method, which involves the use of enzymes to catalyze the synthesis of the molecule. This method is less expensive and more efficient than the chemical synthesis method.
Aplicaciones Científicas De Investigación
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been extensively studied in scientific research due to its potential therapeutic applications. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antibacterial, antiviral, and antifungal properties. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to have antiviral properties against several viruses, including HIV and influenza. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antifungal properties against several fungal strains, including Candida albicans.
Propiedades
Número CAS |
126247-65-2 |
|---|---|
Nombre del producto |
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose |
Fórmula molecular |
C16H28N2O10 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C16H28N2O10/c1-6-12(24)11(18-8(3)22)14(26)16(27-6)28-15(13(25)10(23)5-20)9(4-19)17-7(2)21/h4,6,9-16,20,23-26H,5H2,1-3H3,(H,17,21)(H,18,22)/t6-,9+,10-,11+,12-,13+,14-,15-,16+/m1/s1 |
Clave InChI |
CJWXCNXHAIFFMH-AVZHFPDBSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO)O)O)O)NC(=O)C)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
Sinónimos |
2-acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose AAGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



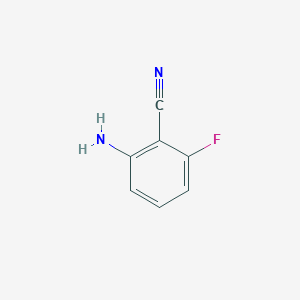
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
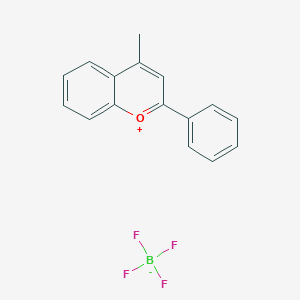
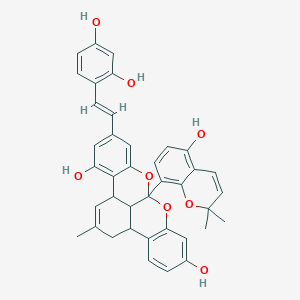
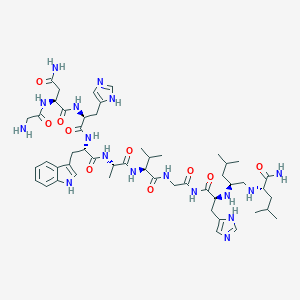
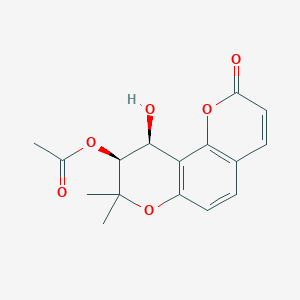
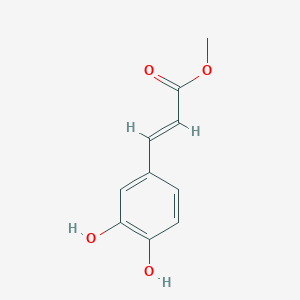
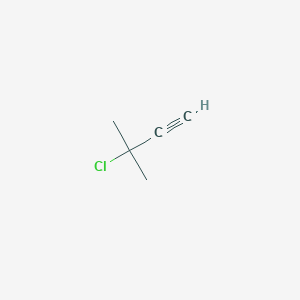
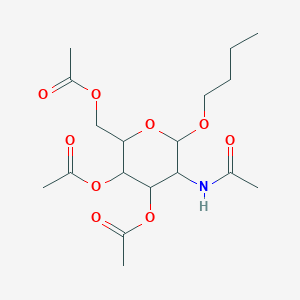
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
